2,3-Dibromo-4-fluorobenzonitrile
Overview
Description
2,3-Dibromo-4-fluorobenzonitrile is an organic compound with the chemical formula C7H2Br2FN. It is a halogenated benzonitrile, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a nitrile functional group. This compound is a white to light yellow crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It is known that halogenated benzonitriles, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic halides, a group which includes this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the halogen atom (bromine in this case) is replaced by a nucleophile, which could be a molecule or ion that donates an electron pair to form a chemical bond. This reaction can lead to changes in the structure and function of the target molecule .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution within the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2,3-Dibromo-4-fluorobenzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, tissues, and biochemical pathways present .
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound can enhance insulin signaling pathways, which is crucial for glucose metabolism
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTP1B leads to enhanced insulin receptor signaling, which can affect glucose uptake and metabolism in cells . Furthermore, it may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its primary mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling by preventing the dephosphorylation of insulin receptor substrates . This inhibition leads to increased phosphorylation of downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt), ultimately promoting glucose uptake and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies are essential to understand the temporal dynamics of its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on glucose metabolism by enhancing insulin signaling. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that high doses of similar compounds can lead to liver and kidney toxicity, although specific data on this compound are limited
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of PTP1B plays a crucial role in modulating insulin signaling pathways, which are essential for glucose metabolism . Additionally, it may affect other metabolic pathways, although detailed information on these interactions is still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and function. Studies have shown that similar compounds can be transported across cell membranes via specific transporters, although specific data on this compound are limited . Understanding its transport mechanisms is crucial for determining its distribution and effects in biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its interaction with PTP1B suggests that it may localize to regions where this enzyme is active, such as the endoplasmic reticulum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluorobenzonitrile typically involves the bromination of 2,4-difluorobenzoic acid followed by a reaction with thionyl chloride and sodium cyanide. The resulting product is then brominated using bromine and a catalyst such as iron (III) bromide. This multi-step process requires careful control of reaction conditions and purification steps to obtain high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as described above, with optimizations for large-scale production. The use of ammoxidation procedures has been reported for related compounds, which could potentially be adapted for industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,3-dibromo-4-fluoroaniline.
Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.
Scientific Research Applications
2,3-Dibromo-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Intermediate in the synthesis of drugs, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-fluorobenzonitrile: Similar structure with different bromine and fluorine positions.
2,6-Dibromo-4-fluorobenzonitrile: Another halogenated benzonitrile with bromine atoms at different positions.
2,3-Difluorobenzonitrile: Contains fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-4-fluorobenzonitrile is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable as an intermediate in the synthesis of specialized compounds.
Properties
IUPAC Name |
2,3-dibromo-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVXHBGDPKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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